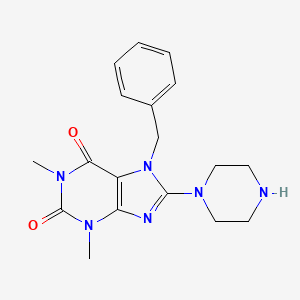

7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

CAS No.:

Cat. No.: VC5303618

Molecular Formula: C18H22N6O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N6O2 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 7-benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |

| Standard InChI | InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3 |

| Standard InChI Key | QFSMMXJBEBXTJP-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4 |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name—7-benzyl-1,3-dimethyl-8-(piperazin-1-yl)purine-2,6-dione—reflects its intricate structure. Key features include:

-

A purine backbone with ketone groups at positions 2 and 6.

-

Methyl substituents at positions 1 and 3.

-

A benzyl group at position 7 and a piperazine ring at position 8 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₆O₂ | |

| Molecular Weight | 354.4 g/mol | |

| logP (Partition Coefficient) | 4.49 (predicted) | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 |

Spectral Characterization

-

NMR: The proton NMR spectrum (DMSO-d₆) reveals signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 3.1–3.3 ppm), and piperazine protons (δ 2.5–3.0 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.18 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step process:

-

Alkylation: Theophylline (1,3-dimethylxanthine) is alkylated at position 7 using benzyl bromide under basic conditions .

-

Bromination: Introduction of a bromine atom at position 8 using N-bromosuccinimide (NBS) .

-

Piperazine Coupling: Nucleophilic substitution of the bromine with piperazine in the presence of a base (e.g., K₂CO₃) .

Key Reaction Conditions:

-

Solvents: Toluene or DMF.

-

Catalysts: Tetrabutylammonium bromide (TBAB) for phase-transfer catalysis .

Pharmacological Activity

Serotonin Receptor Affinity

The compound exhibits high affinity for serotonin receptors, as demonstrated in radioligand binding assays:

Table 2: Receptor Binding Profile

| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁A) | Source |

|---|---|---|---|

| 5-HT₁A | 11–19 | 1.0 | |

| 5-HT₂A | 51–83 | 4.3–7.2 | |

| 5-HT₇ | 22–45 | 1.8–3.9 | |

| D₂ | >1,000 | >50 |

Functional Activity

-

5-HT₁A Antagonism: In vitro functional assays using CHO-K1 cells expressing human 5-HT₁A receptors showed antagonism (IC₅₀ = 28 nM) .

-

Antidepressant Potential: In vivo studies in mice demonstrated reduced immobility time in the forced swim test, comparable to fluoxetine .

Mechanism of Action

The compound’s effects are mediated through:

-

5-HT₁A Receptor Modulation: Binding to presynaptic receptors inhibits adenylate cyclase, reducing cAMP levels .

-

5-HT₇ Receptor Interaction: Antagonism of 5-HT₇ receptors enhances synaptic serotonin availability, potentiating antidepressant effects .

-

Structural Insights: Molecular docking studies (PDB: 7E2Z) reveal hydrogen bonding between the piperazine nitrogen and Asp116 of the 5-HT₁A receptor .

Comparative Analysis with Related Compounds

Modifications to the purine core or piperazine moiety significantly alter pharmacological profiles:

Table 3: Structure-Activity Relationships

| Compound | 5-HT₁A Kᵢ (nM) | Key Structural Difference |

|---|---|---|

| 7-Benzyl-1,3-dimethyl derivative | 11–19 | Benzyl at C7, piperazine at C8 |

| 7-Propargyl-8-methoxy derivative | 34–47 | Propargyl at C7, methoxy at C8 |

| 8-(4-Fluorophenyl)piperazine | 22–31 | Fluorophenyl substituent on piperazine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume